![molecular formula C24H35NO2 B1663754 N-Arachidonylmaleimide CAS No. 876305-42-9](/img/structure/B1663754.png)
N-Arachidonylmaleimide
Overview
Description
N-Arachidonylmaleimide is a light yellow oil . It is a potent, irreversible inhibitor of monoacylglycerol lipase (MAGL) with an IC50 value of 140 nM . It can be used for modulation of the effects of 2-arachidonyl glycerol (2-AG) .
Molecular Structure Analysis
The molecular weight of N-Arachidonylmaleimide is 369.54 . Its molecular formula is C24H35NO2 . The NMR conforms to the structure .Chemical Reactions Analysis
The protein crystallizes as a dimer, and despite structural homologies to haloperoxidases and esterases .Physical And Chemical Properties Analysis
N-Arachidonylmaleimide is a light yellow oil . It has a clear solution at >5mg/mL in DMSO . It contains 78.19% carbon, 9.46% hydrogen, and 3.9% nitrogen .Scientific Research Applications
Advanced Drug Delivery System
NAM has been used to modify the surface of liposomes to create an advanced drug delivery system . The maleimide-modified liposomes, also known as M-GGLG-liposomes, showed improved drug delivery efficiency both in vitro and in vivo compared to unmodified liposomes . This modification did not elicit any detectable increase in cytotoxicity .
Inhibition of Monoacylglycerol Lipase
NAM is a potent, irreversible inhibitor of monoacylglycerol lipase (MGL) or MGL-like activity in rat cerebellar membranes . MGL hydrolyzes 2-arachidonoylglycerol (2-AG) to arachidonic acid and glycerol, thereby terminating its biological actions .
Endocannabinoid System Research
NAM potentiates the pharmacological and biochemical effects of the endocannabinoid 2-arachidonylglycerol (2-AG) through inhibition of monoacylglycerol lipase . This has potential implications for increasing understanding of the physiological functions of the endocannabinoid system .
Unmasking 2-AG Activity
NAM has been found to unmask 2-AG activity in a tetrad of in vivo tests sensitive to the effects of cannabinoids in mice . This suggests the existence of non-CB1, non-CB2 cannabinoid receptors .
Antitumor Effect
In vivo, M-GGLG-liposomes encapsulating doxorubicin (M-GGLG-DOX-liposomes) showed a more potent antitumor effect than unmodified liposomes after two subcutaneous injections around breast cancer tissue in mice .
Prolonged Presence at Injection Site
The biodistribution of liposomes in a mouse model showed that M-GGLG-liposomes were present for significantly longer at the injection site compared to unmodified liposomes . This could have implications for sustained drug delivery.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-25-23(26)20-21-24(25)27/h6-7,9-10,12-13,15-16,20-21H,2-5,8,11,14,17-19,22H2,1H3/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNZRHSGGQUYAP-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCN1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCN1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Arachidonylmaleimide | |
CAS RN |
876305-42-9 | |
Record name | 876305-42-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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